Cholesterol sulfate Cholesterol sulfate Cholesterol sulfate is a steroid sulfate that is cholesterol substituted by a sulfoxy group at position 3. It has a role as a human metabolite. It is functionally related to a cholesterol. It is a conjugate acid of a cholesterol sulfate(1-).
Component of human seminal plasma & spermatozoa.
Cholesterol sulfate is a natural product found in Homo sapiens, Gorgonocephalus eucnemis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 1256-86-6
VCID: VC20927505
InChI: InChI=1S/C27H46O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C
Molecular Formula: C27H46O4S
Molecular Weight: 466.7 g/mol

Cholesterol sulfate

CAS No.: 1256-86-6

Cat. No.: VC20927505

Molecular Formula: C27H46O4S

Molecular Weight: 466.7 g/mol

* For research use only. Not for human or veterinary use.

Cholesterol sulfate - 1256-86-6

Specification

Description Cholesterol sulfate is a steroid sulfate that is cholesterol substituted by a sulfoxy group at position 3. It has a role as a human metabolite. It is functionally related to a cholesterol. It is a conjugate acid of a cholesterol sulfate(1-).
Component of human seminal plasma & spermatozoa.
Cholesterol sulfate is a natural product found in Homo sapiens, Gorgonocephalus eucnemis, and other organisms with data available.
CAS No. 1256-86-6
Molecular Formula C27H46O4S
Molecular Weight 466.7 g/mol
IUPAC Name [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate
Standard InChI InChI=1S/C27H46O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Standard InChI Key BHYOQNUELFTYRT-DPAQBDIFSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C

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